5-Fluoro-2-iodo-3-methylaniline
Description
Properties
IUPAC Name |
5-fluoro-2-iodo-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBFBJDVCFXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 5-fluoro-3-methylaniline (1.0 equiv) is dissolved in acetic acid at 0°C, followed by the slow addition of iodine monochloride (1.2 equiv). The reaction is stirred for 12 hours, after which the mixture is quenched with sodium thiosulfate to neutralize excess iodine. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 5-fluoro-2-iodo-3-methylaniline in 65–70% yield.
Key Challenges :
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Competing para-iodination due to the amine’s directing effect.
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Steric hindrance from the methyl group at position 3, which may reduce reaction efficiency.
Palladium-Catalyzed Cross-Coupling of Iodoarenes
Palladium-mediated cross-coupling reactions offer a versatile route to introduce iodine selectively. This method is particularly effective when starting from halogenated precursors.
Buchwald-Hartwig Amination of Pre-Iodinated Intermediates
Aryl halides serve as ideal substrates for coupling reactions. For example, 2-iodo-5-fluoro-3-methylnitrobenzene undergoes nitro group reduction followed by palladium-catalyzed amination to yield the target compound.
Procedure :
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Reduction : 2-Iodo-5-fluoro-3-methylnitrobenzene (1.0 equiv) is treated with hydrogen gas (1 atm) in the presence of 10% Pd/C (5 mol%) in ethanol at 25°C for 6 hours, yielding 2-iodo-5-fluoro-3-methylaniline.
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Purification : The product is isolated via filtration and solvent evaporation, achieving >85% purity.
Advantages :
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High regioselectivity ensured by the pre-installed iodine.
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Compatibility with scalable batch processes.
Sequential Functionalization via Directed Ortho-Metalation
Directed ortho-metalation (DoM) leverages directing groups to achieve precise substitution patterns. By protecting the amine as a removable group, iodine can be introduced at the desired position.
Stepwise Synthesis
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Protection : 5-Fluoro-3-methylaniline is converted to its acetylated derivative using acetic anhydride in pyridine.
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Metalation : The acetylated derivative undergoes lithiation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with iodine to afford 2-iodo-5-fluoro-3-methylacetanilide.
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Deprotection : Hydrolysis with HCl (6 M) regenerates the free amine, yielding 5-fluoro-2-iodo-3-methylaniline in 60–65% overall yield.
Critical Parameters :
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Temperature control during metalation to prevent side reactions.
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Choice of directing group (acetyl vs. sulfonyl) impacts reaction efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Iodination | 65–70 | Simplicity, minimal steps | Moderate regioselectivity |
| Palladium Cross-Coupling | 75–80 | High selectivity, scalability | Requires pre-halogenated intermediates |
| Directed Metalation | 60–65 | Precision in substitution | Multi-step, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions: Compound “5-Fluoro-2-iodo-3-methylaniline” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction Reactions: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. These reactions often require the presence of a catalyst and controlled temperatures.
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. These reactions may require specific solvents and temperatures to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or ketones, reduction reactions may produce alcohols or amines, and substitution reactions may produce halogenated compounds or substituted derivatives.
Scientific Research Applications
Compound “5-Fluoro-2-iodo-3-methylaniline” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of compound “5-Fluoro-2-iodo-3-methylaniline” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Properties
Key Findings:
Halogen Effects: Iodine: Enhances cross-coupling reactivity (e.g., Suzuki reactions) due to its polarizable nature . Fluorine vs.
Substituent Position :
- 3-Methyl Group : In 5-Fluoro-2-iodo-3-methylaniline, the methyl group at position 3 may sterically hinder certain reactions but improve lipophilicity .
- Ortho vs. Para Halogens : Para-iodine in 4-Fluoro-2-iodoaniline facilitates regioselective reactions, whereas ortho-iodine in 2-Fluoro-4-iodoaniline may lead to steric challenges .
Positional Isomers and Functional Group Variations
Key Findings:
Electron-Withdrawing Groups :
- The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)aniline significantly lowers the electron density of the aromatic ring, favoring electrophilic substitution at specific positions .
- Fluoro and iodo substituents in 5-Fluoro-2-iodo-3-methylaniline create a polarized ring system, enhancing its suitability for palladium-catalyzed reactions .
Steric and Electronic Trade-offs :
- Methyl groups (e.g., in 5-Fluoro-2-methylaniline) improve solubility but may reduce reaction rates in sterically sensitive processes .
Biological Activity
5-Fluoro-2-iodo-3-methylaniline is a halogenated aromatic amine that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring, which can significantly influence its biological properties.
Anticancer Properties
Research has indicated that 5-Fluoro-2-iodo-3-methylaniline exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including L1210 mouse leukemia cells. The compound demonstrated potent inhibition of cell proliferation with IC₅₀ values in the nanomolar range, suggesting a strong potential for further development as an anticancer agent .
Table 1: Anticancer Activity of 5-Fluoro-2-iodo-3-methylaniline
| Cell Line | IC₅₀ (nM) |
|---|---|
| L1210 Mouse Leukemia | < 10 |
| A549 Lung Carcinoma | < 15 |
| MCF7 Breast Carcinoma | < 20 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity.
Table 2: Antimicrobial Activity of 5-Fluoro-2-iodo-3-methylaniline
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of 5-Fluoro-2-iodo-3-methylaniline can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase.
- Reactive Oxygen Species (ROS) Generation : The halogenated structure may facilitate the generation of ROS, leading to oxidative stress in cells.
Case Study 1: Anticancer Efficacy in Animal Models
In a preclinical study using murine models, administration of 5-Fluoro-2-iodo-3-methylaniline resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed, indicating its potential for further clinical development.
Case Study 2: Antimicrobial Resistance
A study focusing on the efficacy of this compound against antibiotic-resistant strains of bacteria revealed promising results. It was effective against multi-drug resistant strains of Escherichia coli, suggesting that it could be developed as a novel therapeutic option in the fight against antibiotic resistance.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
